4-Deoxypyridoxine hydrochloride 4-Deoxypyridoxine hydrochloride 4-deoxy Pyridoxine (DOP) is a vitamin B6 antimetabolite with diverse biological activities. It inhibits transport of pyridoxine, pyridoxal, and pyridoxamine in and reduces growth of S. carlsbergensis cells. DOP inhibits sphingosine-1-phosphate (S1P) lyase and reduces cyclic stretch-induced apoptosis in alveolar epithelial MLE-12 cells. DOP (5 mg, i.p.) reduces lysyl oxidase activity by 26% and reduces collagen and elastin crosslinking, resulting in limb abnormalities in chick embryos. It decreases latency to first seizure in mice (ED50 = 1 mmol/kg) and increases the occurrence and duration of myoclonic responses in baboons with photosensitive epilepsy. DOP reduces TNF-α and IL-6 production in mice infected with T. spiralis.

Brand Name: Vulcanchem
CAS No.: 148-51-6
VCID: VC21142014
InChI: InChI=1S/C8H11NO2.ClH/c1-5-7(4-10)3-9-6(2)8(5)11;/h3,10-11H,4H2,1-2H3;1H
SMILES: CC1=C(C(=NC=C1CO)C)O.Cl
Molecular Formula: C8H12ClNO2
Molecular Weight: 189.64 g/mol

4-Deoxypyridoxine hydrochloride

CAS No.: 148-51-6

Cat. No.: VC21142014

Molecular Formula: C8H12ClNO2

Molecular Weight: 189.64 g/mol

* For research use only. Not for human or veterinary use.

4-Deoxypyridoxine hydrochloride - 148-51-6

Specification

Description 4-deoxy Pyridoxine (DOP) is a vitamin B6 antimetabolite with diverse biological activities. It inhibits transport of pyridoxine, pyridoxal, and pyridoxamine in and reduces growth of S. carlsbergensis cells. DOP inhibits sphingosine-1-phosphate (S1P) lyase and reduces cyclic stretch-induced apoptosis in alveolar epithelial MLE-12 cells. DOP (5 mg, i.p.) reduces lysyl oxidase activity by 26% and reduces collagen and elastin crosslinking, resulting in limb abnormalities in chick embryos. It decreases latency to first seizure in mice (ED50 = 1 mmol/kg) and increases the occurrence and duration of myoclonic responses in baboons with photosensitive epilepsy. DOP reduces TNF-α and IL-6 production in mice infected with T. spiralis.

CAS No. 148-51-6
Molecular Formula C8H12ClNO2
Molecular Weight 189.64 g/mol
IUPAC Name 5-(hydroxymethyl)-2,4-dimethylpyridin-3-ol;hydrochloride
Standard InChI InChI=1S/C8H11NO2.ClH/c1-5-7(4-10)3-9-6(2)8(5)11;/h3,10-11H,4H2,1-2H3;1H
Standard InChI Key QZKKOQQIVLXUEI-UHFFFAOYSA-N
SMILES CC1=C(C(=NC=C1CO)C)O.Cl
Canonical SMILES CC1=C(C(=NC=C1CO)C)O.Cl

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